N-sec-Butyl-D-gluconamide
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Overview
Description
N-sec-Butyl-D-gluconamide is a chemical compound with the molecular formula C10H21NO6 and a molecular mass of 251.28 g/mol . It is characterized by the presence of a butyl group attached to the nitrogen atom of the gluconamide structure. This compound is known for its amphiphilic properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-sec-Butyl-D-gluconamide typically involves the reaction of D-gluconolactone with sec-butylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-sec-Butyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted gluconamides depending on the nucleophile used.
Scientific Research Applications
N-sec-Butyl-D-gluconamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-sec-Butyl-D-gluconamide exerts its effects involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-Butyl-D-gluconamide: Similar structure but with a butyl group instead of a sec-butyl group.
N-Methyl-D-gluconamide: Contains a methyl group instead of a butyl group.
N-Ethyl-D-gluconamide: Contains an ethyl group instead of a butyl group.
Uniqueness
N-sec-Butyl-D-gluconamide is unique due to its specific sec-butyl group, which imparts distinct amphiphilic properties and influences its behavior in various chemical and biological systems .
Properties
CAS No. |
55264-32-9 |
---|---|
Molecular Formula |
C10H21NO6 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-N-butan-2-yl-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C10H21NO6/c1-3-5(2)11-10(17)9(16)8(15)7(14)6(13)4-12/h5-9,12-16H,3-4H2,1-2H3,(H,11,17)/t5?,6-,7-,8+,9-/m1/s1 |
InChI Key |
ICMIHTLTWWCGHN-FLNDETTGSA-N |
Isomeric SMILES |
CCC(C)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCC(C)NC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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